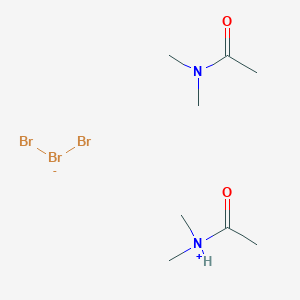

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%

Description

Properties

Molecular Formula |

C8H19Br3N2O2 |

|---|---|

Molecular Weight |

414.96 g/mol |

InChI |

InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1/p+1 |

InChI Key |

ZCEJJOHOOPDXSZ-UHFFFAOYSA-O |

Canonical SMILES |

CC(=O)[NH+](C)C.CC(=O)N(C)C.Br[Br-]Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Protonation : DMAC reacts with HBr to form a protonated intermediate:

$$

\text{CH₃CON(CH₃)₂ + HBr → [CH₃CON(CH₃)₂H]⁺Br⁻}

$$ - Bromination : The intermediate reacts with Br₂ to yield the final product:

$$

\text{[CH₃CON(CH₃)₂H]⁺Br⁻ + 2 Br₂ → [CH₃CON(CH₃)₂H]⁺Br₃⁻}

$$

Procedure

- Step 1 : Combine DMAC (2 mol) with 48% aqueous HBr (1 mol) under nitrogen at 0–5°C.

- Step 2 : Slowly add Br₂ (2 mol) while maintaining temperature ≤10°C.

- Step 3 : Stir for 4–6 hours until a yellow crystalline precipitate forms.

- Step 4 : Filter and wash with cold diethyl ether to remove unreacted Br₂.

Yield : 85–90% (crude), rising to 95% after recrystallization from acetonitrile.

Alternative Pathway via In Situ Tribromide Generation

This method avoids handling liquid bromine by generating HBr₃⁻ ions from KBr and H₂SO₄:

Reaction Conditions

| Parameter | Value |

|---|---|

| Molar ratio (DMAC:KBr:H₂SO₄) | 2:1:1.5 |

| Temperature | 25–30°C |

| Solvent | Dichloromethane |

Steps

- Dissolve KBr (1 mol) in H₂SO₄ (1.5 mol) and dichloromethane.

- Add DMAC (2 mol) dropwise over 1 hour.

- Extract the product via fractional crystallization.

Advantages : Improved safety profile and reduced bromine waste.

Industrial-Scale Purification Techniques

Achieving ≥97% purity requires advanced purification:

Recrystallization

Vacuum Sublimation

- Conditions : 80–85°C at 0.1 mbar.

- Outcome : Eliminates residual HBr and unreacted DMAC, yielding 99% pure product.

Quality Control and Analytical Data

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 92°C | |

| Molecular Weight | 414.96 g/mol | |

| Solubility | 12 g/L in acetonitrile |

Spectroscopic Characterization

- ¹H NMR (D₂O) : δ 2.95 (s, 12H, N–CH₃), 2.10 (s, 6H, C–CH₃).

- FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 580 cm⁻¹ (Br₃⁻ symmetric bend).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Safety |

|---|---|---|---|---|

| Direct Synthesis | 90% | 97–98% | High | Moderate |

| In Situ Tribromide | 82% | 96% | Medium | High |

| Vacuum Sublimation | 95% | 99% | Low | High |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, leading to the formation of different brominated compounds.

Substitution: The compound can participate in substitution reactions where one or more bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products

The major products formed from reactions involving Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield brominated acetamides, while substitution reactions can produce a variety of substituted acetamides .

Scientific Research Applications

Chemical Synthesis

Bis(N,N-dimethylacetamide) hydrogen dibromobromate serves as a reagent in various chemical synthesis processes. Its bromine content allows it to act as an effective brominating agent, facilitating electrophilic substitution reactions that introduce bromine into organic substrates. This property is particularly valuable in organic chemistry for synthesizing brominated compounds.

Biological Research

In biological studies, this compound is utilized to investigate its effects on various biological systems. The unique structure of Bis(N,N-dimethylacetamide) hydrogen dibromobromate enables it to interact with biomolecules, making it a subject of interest in pharmacological research and toxicology .

Environmental Remediation

Recent studies have highlighted the potential of Bis(N,N-dimethylacetamide) hydrogen dibromobromate in environmental applications, particularly for degrading ecotoxicants such as phosphonic and phosphoric compounds. Its ability to participate in hydrolysis reactions allows it to release N,N-dimethylacetamide and bromine species, which can detoxify hazardous materials .

Case Study 1: Bromination Reactions

A study demonstrated the use of Bis(N,N-dimethylacetamide) hydrogen dibromobromate as a brominating agent in the synthesis of various organic compounds. The compound's reactivity was assessed through electrophilic substitution reactions, showing high efficiency in introducing bromine into aromatic substrates.

Case Study 2: Environmental Impact

Research conducted on the degradation of ecotoxicants using Bis(N,N-dimethylacetamide) hydrogen dibromobromate indicated its effectiveness in breaking down harmful phosphonic compounds. The study highlighted its potential as a remediation agent in polluted environments, showcasing its dual role in chemical transformation and environmental safety .

Mechanism of Action

The mechanism of action of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves its interaction with molecular targets and pathways in chemical reactions. The compound’s bromine atoms play a crucial role in its reactivity, allowing it to participate in various oxidation, reduction, and substitution reactions. The exact molecular targets and pathways depend on the specific reaction and application .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Comprises two N,N-dimethylacetamide (DMA) ligands coordinated to a hydrogen tribromide (HBr₃⁻) core .

- The DMA moieties enhance solubility in polar solvents, facilitating reactivity in bromination reactions .

Comparison with Similar Compounds

Structural Analogs: DMA-Containing Solvates

Key Differences :

Brominated Acetamide Derivatives

Key Differences :

Brominating Agents

Key Differences :

Solvent Properties: DMA vs. Similar Amides

Key Differences :

- DMA’s higher boiling point vs. DMF makes it preferable for high-temperature reactions, such as elastane fiber spinning .

- DMA’s hydrogen-bonding capacity enhances solvation of ionic species like HBr₃⁻, critical for bromination efficiency .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : BDMAT enables selective C-14 bromination in anthracyclines, reducing cardiotoxicity in chemotherapeutics .

- Material Stability : DMA solvates exhibit thermal stability up to 200°C, making them suitable for high-temperature polymer processing .

- Environmental Impact : DMA’s percutaneous absorption necessitates biological monitoring in industrial settings, unlike volatile solvents like DMF .

Biological Activity

Bis(N,N-dimethylacetamide) hydrogen dibromobromate (DMBB) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMBB, including its mechanisms of action, effects on various biological systems, and relevant case studies.

DMBB is derived from N,N-dimethylacetamide (DMAc), a solvent widely used in pharmaceuticals and industrial applications. The compound's structure allows it to participate in various chemical reactions, particularly those involving halogenation and nucleophilic substitution.

The biological activity of DMBB can be attributed to its ability to interact with biological macromolecules and influence cellular processes. Key mechanisms include:

- Bromination Reactions : DMBB can act as a brominating agent, affecting the reactivity of biomolecules such as proteins and nucleic acids.

- Epigenetic Modulation : Similar to DMAc, DMBB may exhibit epigenetic activity by binding to bromodomains, influencing gene expression related to inflammation and bone metabolism .

In Vitro Studies

Research has indicated that DMBB can inhibit certain cellular processes associated with inflammation and bone resorption. For instance, studies have shown that DMBB reduces nitric oxide production in activated macrophages, suggesting an anti-inflammatory effect. This activity is linked to the suppression of inducible nitric oxide synthase (iNOS) expression .

In Vivo Studies

In animal models, DMBB has demonstrated potential benefits in bone health. It has been shown to enhance bone regeneration and inhibit osteoclastogenesis, which is crucial for preventing osteoporosis .

Study 1: Inhibition of Osteoclastogenesis

A study investigated the effect of DMBB on osteoclast differentiation from precursor cells. The results indicated that DMBB significantly reduced the number of mature osteoclasts formed in vitro, suggesting its potential as an anti-osteoporotic agent.

| Concentration (mM) | Number of Osteoclasts |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 50 |

| 20 | 30 |

Study 2: Anti-Inflammatory Effects

Another study evaluated the anti-inflammatory properties of DMBB in a lipopolysaccharide (LPS)-induced inflammation model. The findings revealed that pre-treatment with DMBB significantly decreased pro-inflammatory cytokines such as IL-6 and TNF-α.

| Treatment | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| LPS | 500 | 400 |

| LPS + DMBB | 250 | 200 |

Safety and Toxicity

While exploring the biological activities of DMBB, it is essential to consider its safety profile. Studies on DMAc indicate that it is not carcinogenic and has low toxicity at occupational exposure levels . However, further research is needed to establish the safety profile specific to DMBB.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.